molecular formula C9H5BrClNO2 B2962207 7-Bromo-3-chloroindolizine-2-carboxylic acid CAS No. 1936283-45-2

7-Bromo-3-chloroindolizine-2-carboxylic acid

Cat. No.: B2962207
CAS No.: 1936283-45-2
M. Wt: 274.5
InChI Key: JOSHUYSJMYARBU-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, features bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloroindolizine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of indolizine derivatives. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indolizine derivatives.

Scientific Research Applications

7-Bromo-3-chloroindolizine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 7-Bromoindolizine-2-carboxylic acid
  • 3-Chloroindolizine-2-carboxylic acid
  • Indolizine-2-carboxylic acid

Comparison: 7-Bromo-3-chloroindolizine-2-carboxylic acid is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical and biological properties compared to its analogs. These substituents can enhance its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-bromo-3-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-5-1-2-12-6(3-5)4-7(8(12)11)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSHUYSJMYARBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=C2Cl)C(=O)O)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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